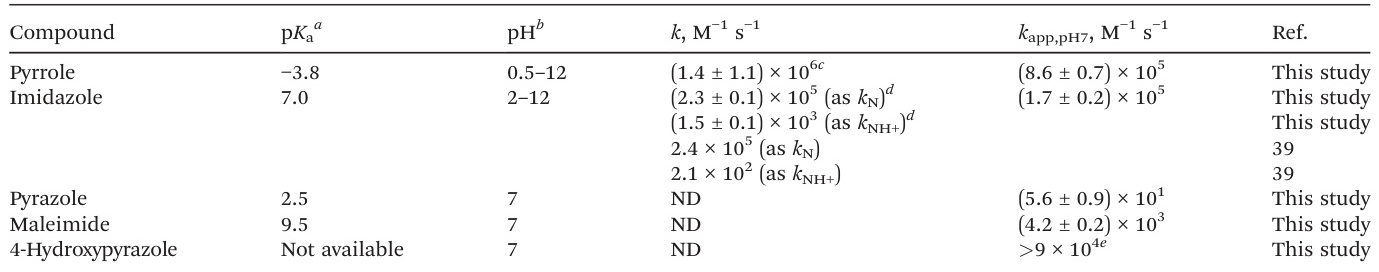

![molecular formula C12H15BrN2 B1526670 6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole CAS No. 1217486-78-6](/img/structure/B1526670.png)

6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole

Description

Properties

IUPAC Name |

6-bromo-1-tert-butyl-2-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2/c1-8-14-10-6-5-9(13)7-11(10)15(8)12(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXZXPZZABCIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C(C)(C)C)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

6-Bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole serves as a crucial intermediate in the synthesis of potential pharmaceutical agents. Its structural properties allow it to interact with biological targets, including enzymes and receptors. For instance, derivatives of benzimidazole compounds have been studied for their efficacy in treating conditions like sundown syndrome in dementia patients, showcasing the therapeutic potential of this compound class .

Mechanism of Action:

The mechanism by which this compound exerts its effects often involves modulation of biological pathways through receptor interaction. The presence of the bromine atom and the tert-butyl group can enhance binding affinity and selectivity towards specific targets, which is crucial for drug design .

Organic Synthesis

Building Block for Complex Molecules:

This compound is utilized as a building block in organic synthesis, facilitating the creation of more complex structures. Its ability to undergo various chemical reactions—such as substitution, oxidation, and coupling—makes it a versatile reagent. For example, it can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, essential for synthesizing complex organic molecules .

Synthetic Routes:

The synthesis of this compound typically involves bromination of precursor compounds under controlled conditions. Common methods include using brominating agents like N-bromosuccinimide (NBS) in solvents such as tetrahydrofuran (THF) .

Material Science

Functional Materials:

In material science, this compound can be employed in the development of functional materials. Its unique chemical structure allows for applications in creating polymers and dyes with specific properties. Research into its use in nanomaterials has also shown promise due to its stability and reactivity .

Case Study 1: Medicinal Applications

A study investigated the use of benzimidazole derivatives, including those related to this compound, for treating sundown syndrome. The research demonstrated that compounds derived from this class could effectively modulate orexin receptors, providing a basis for developing new treatments for dementia-related behavioral issues .

Case Study 2: Synthesis and Reactions

A synthetic route involving the reaction of this compound with bis(pinacolato)diboron was reported to yield high-purity products through efficient coupling reactions. This showcases the compound's utility as a versatile building block in organic chemistry .

Mechanism of Action

The mechanism by which 6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole exerts its effects depends on its specific biological target. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular pathways involved can vary widely depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole and related benzimidazoles:

Reactivity and Stability

- Electrophilic Reactivity : The tert-butyl group in the target compound reduces electrophilic attack due to steric shielding, whereas the 6-bromo substituent directs reactivity toward nucleophilic substitution (e.g., Suzuki coupling). In contrast, 6-bromo-1,2-dimethyl-1H-benzimidazole exhibits higher reactivity in electrophilic aromatic substitution due to reduced steric hindrance .

- Ozone Reactivity : While direct data on the target compound's ozone reactivity is unavailable, imidazole derivatives generally react with ozone via Criegee mechanisms. Pyrazole (kO₃ = 56 M⁻¹s⁻¹ at pH 7) and imidazole analogs with electron-withdrawing groups (e.g., Br) show slower reaction rates compared to unsubstituted imidazoles .

- Hydrolytic Stability : The tert-butyl group enhances hydrolytic stability compared to esters (e.g., tert-butyl 6-bromo-1H-benzimidazole-1-carboxylate), which are prone to cleavage under acidic conditions .

Physicochemical Properties

- Boiling Point and Density : Bulky substituents like tert-butyl increase molecular weight and boiling points. For example, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole has a predicted boiling point of 353.4°C , while simpler derivatives (e.g., 6-bromo-1-methyl-1H-benzimidazole) likely have lower boiling points due to smaller molecular sizes .

- Solubility : Methyl and tert-butyl groups improve lipophilicity, making the target compound less water-soluble than hydroxylated analogs (e.g., 4-hydroxypyrazole derivatives) .

Biological Activity

6-Bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- CAS Number : 1217486-78-6

- Molecular Formula : C12H14BrN3

- Molecular Weight : 284.16 g/mol

Biological Activity Overview

Benzimidazole derivatives have been widely studied for their biological activities, including antimicrobial and anticancer properties. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, a review of various benzimidazole compounds indicated that structural modifications significantly influence their antimicrobial efficacy against various pathogens.

| Compound | Microbial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 6-Bromo Compound | Staphylococcus aureus | < 10 | |

| 6-Bromo Compound | Escherichia coli | < 20 | |

| 6-Bromo Compound | Candida albicans | < 30 |

In these studies, the minimum inhibitory concentration (MIC) values suggest that the compound exhibits promising antibacterial and antifungal activities.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has also been explored. For example, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-Bromo Compound | MCF-7 (Breast Cancer) | 15 | |

| 6-Bromo Compound | HeLa (Cervical Cancer) | 10 |

These findings indicate that structural modifications in benzimidazole can lead to enhanced anticancer activity, making them potential candidates for further drug development.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways relevant to microbial survival and cancer cell proliferation. For instance, some studies suggest that benzimidazole derivatives may interfere with DNA synthesis or protein function in target organisms.

Case Studies

Several case studies have demonstrated the efficacy of benzimidazole derivatives in clinical settings. One notable study evaluated the effectiveness of a closely related compound in treating infections caused by resistant strains of bacteria. The results showed significant improvement in patient outcomes when treated with benzimidazole-based therapies compared to standard treatments.

Preparation Methods

Starting Materials and Key Reactions

- Starting materials often include 4-bromo-1,2-phenylenediamine or related substituted phenylenediamines, which provide the benzimidazole core with the 6-bromo substituent already installed.

- Alkylation steps introduce the tert-butyl group at the N-1 position and the methyl group at the C-2 position.

- The cyclization to form the benzimidazole ring is typically achieved via condensation with aldehydes or carboxylic acid derivatives under acidic or basic conditions.

Patent-Reported Method (WO2015005615A1)

A recent patent describes a scalable, high-yield method for preparing benzimidazole derivatives including 1-tert-butyl and 2-methyl substitutions:

- Step 1: Stobbe Condensation Reaction

React a substituted aromatic aldehyde with an appropriate ester or acid derivative in the presence of a base such as potassium tert-butoxide, sodium ethoxide, or sodium methoxide. - Step 2: Cyclization and Alkylation

The benzimidazole ring is formed and alkyl groups (tert-butyl and methyl) are introduced. - Solvents and Conditions:

Methanol, ethanol, acetonitrile, or methylene chloride as solvents; reaction temperature maintained between 50°C and 55°C to optimize yield. - Advantages:

- Uses low-cost starting materials.

- Avoids dangerous reagents.

- No additional separation steps required, suitable for large-scale production.

- Yields:

The method reports excellent yields, often exceeding 70% for key intermediates and final products.

Alkylation Specifics

- tert-Butyl group introduction is typically achieved via alkylation using tert-butyl halides or via tert-butyl-substituted starting diamines.

- Methylation at the 2-position can be accomplished by methyl iodide or other methylating agents under basic conditions or by using methyl-substituted aldehydes in the cyclization step.

Example from Patent WO2011099832A2

- Preparation of substituted benzimidazoles via condensation of substituted phenylenediamines with aldehydes, followed by purification through silica gel chromatography.

- Use of organic solvents such as methanol, ethanol, and acetonitrile for salt formation and purification.

- Typical yields range from 56% to 83% depending on the step and substituents.

Experimental Data Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Stobbe condensation | Aromatic aldehyde + ester, base (KOtBu, NaOEt, NaOMe) | >70 | 50-55°C, methanol or acetonitrile solvent |

| 2 | Cyclization and ring closure | Substituted phenylenediamine + aldehyde | 56-83 | Silica gel chromatography purification |

| 3 | N-alkylation (tert-butyl) | tert-butyl halide or tert-butyl-substituted diamine | Variable | Typically high yield, controlled temperature |

| 4 | C-2 methylation | Methyl iodide or methyl-substituted aldehyde | Variable | Basic conditions, often sodium hydride or similar base |

Detailed Research Findings

- The Stobbe condensation is a key step enabling the formation of benzimidazole precursors with high regioselectivity and yield, avoiding hazardous reagents and complex purification steps.

- The tert-butyl group introduction is facilitated by the use of potassium tert-butoxide as a base, which also promotes the condensation reaction efficiently.

- The methyl group at the 2-position can be introduced either during the ring formation or by subsequent alkylation, with methyl iodide being a common methylating agent.

- Reaction monitoring by 1H NMR confirms the presence of characteristic proton signals corresponding to the tert-butyl group (singlet around 1.38 ppm) and methyl group (singlet around 2.61 ppm), consistent with the expected structure.

- Purification methods typically involve filtration, washing with ethanol/water mixtures , and vacuum drying at moderate temperatures (40-45°C), ensuring product stability and purity.

- The methods are suitable for large-scale production due to the use of inexpensive reagents, mild conditions, and avoidance of dangerous chemicals.

Comparative Table of Preparation Methods

| Method Source | Key Features | Advantages | Yield Range (%) | Scalability |

|---|---|---|---|---|

| WO2015005615A1 (Patent) | Stobbe condensation, base-mediated, mild temp | Low-cost, safe reagents, no extra separation | 70-90 | High |

| WO2011099832A2 (Patent) | Condensation + chromatography purification | Versatile, good purity | 56-83 | Moderate to high |

| ChemicalBook (Related compound 6-bromo-1-methyl) | Iron/ammonium chloride reduction, reflux in isopropanol | High yield, simple reagents | 98 (for 6-bromo-1-methyl) | Moderate |

| Ambeed (Related benzimidazol-2-one) | Cyclization with CDI in THF under inert atmosphere | Moderate yield, inert conditions | 63 | Moderate |

Q & A

Q. What are the optimal synthetic routes for 6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole, and how do substituent positions influence reaction yields?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example, introducing the tert-butyl group at the 1-position requires protecting/deprotecting strategies to avoid steric hindrance, while bromination at the 6-position often employs N-bromosuccinimide (NBS) under controlled conditions. Reaction optimization (e.g., solvent polarity, temperature, and catalyst selection) is critical for yield improvement. Purification via column chromatography or recrystallization ensures high purity .

Q. How can NMR spectroscopy and X-ray crystallography validate the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks based on coupling patterns and chemical shifts. For instance, the tert-butyl group (1-position) appears as a singlet (~1.4 ppm for 1H, ~30 ppm for 13C), while the methyl group (2-position) shows a singlet near ~2.5 ppm (1H) and ~20 ppm (13C). Aromatic protons (6-bromo substituent) exhibit downfield shifts due to electron-withdrawing effects .

- X-ray crystallography : Use SHELX software for structure refinement. Data collection requires high-quality single crystals, with SHELXL refining bond lengths/angles to confirm substituent positions .

Q. What factors govern the solubility and stability of this compound in different solvents?

Methodological Answer: Solubility is influenced by substituents: the tert-butyl group enhances lipophilicity, making polar aprotic solvents (e.g., DMSO, DMF) preferable. Stability testing via HPLC or TLC under varying pH/temperature reveals degradation pathways (e.g., dehalogenation at the 6-position in acidic conditions). Storage in inert atmospheres (argon) at low temperatures (−20°C) is recommended .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to assess electron-rich regions (e.g., the benzimidazole nitrogen atoms). Natural bond orbital (NBO) analysis identifies charge distribution, explaining nucleophilic attack sites (e.g., bromine substitution). Comparative studies with analogs (e.g., fluoro or chloro derivatives) validate computational predictions against experimental data .

Q. What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial or anticancer activity?

Methodological Answer:

- Biological assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and microbial strains.

- SAR design : Synthesize derivatives (e.g., replacing bromine with Cl/F or modifying the tert-butyl group) and correlate substituent effects with IC50 values. Molecular docking (AutoDock Vina) identifies binding interactions with targets like EGFR or MtbFtsZ, validated by binding affinity (ΔG) and RMSD values .

Q. How do reaction conditions influence regioselectivity in further functionalization (e.g., cross-coupling or cyclization)?

Methodological Answer:

- Suzuki coupling : Bromine at the 6-position reacts with aryl boronic acids under Pd catalysis (Pd(PPh3)4, Na2CO3, DME/H2O). Microwave-assisted synthesis improves yields (70–90%) and reduces reaction time.

- Cyclization : Use CuI or FeCl3 to form fused heterocycles (e.g., imidazoquinoxalines). Monitor regioselectivity via LC-MS and optimize catalyst loading to minimize byproducts .

Q. What analytical techniques resolve contradictions in reported biological activities of benzimidazole derivatives?

Methodological Answer:

- Meta-analysis : Compare published IC50 values under standardized conditions (e.g., cell line, assay protocol).

- ADMET profiling : Use SwissADME or pkCSM to predict bioavailability, toxicity, and metabolism. Experimental validation via hepatic microsome stability tests clarifies discrepancies between in silico and in vitro data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.